Aqueous Solubility Advantage of the Dihydrochloride Salt vs. Free Base and Alternative Salts
The dihydrochloride salt of 1-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine exhibits an aqueous solubility of at least 38 mg/mL in simulated gastric fluid at 25°C, directly measured via a standardized physicochemical assay . In contrast, the unprotonated free base form (CAS 923824-86-6) demonstrates substantially lower aqueous solubility, consistent with its moderately lipophilic XLogP3 of 0.7 and limited ionization capacity at neutral pH . This solubility differential directly impacts the maximum achievable concentration in cell-based assays and in vivo formulations, where sub-saturating conditions can lead to false-negative results in dose-response studies.
| Evidence Dimension | Aqueous solubility in simulated gastric fluid |
|---|---|
| Target Compound Data | ≥38 mg/mL (dihydrochloride salt, simulated gastric fluid, 25°C) |
| Comparator Or Baseline | Free base (CAS 923824-86-6): restricted solubility at neutral pH, consistent with XLogP3 0.7 and mono-basic character at physiological pH |
| Quantified Difference | ≥38 mg/mL (salt) vs. low aqueous solubility (free base, exact value not reported in the same assay); qualitative difference confirmed by ionization state |
| Conditions | Standardized aqueous solubility assay in simulated gastric fluid at 25°C (ALA4421725) |
Why This Matters
Procurement of the dihydrochloride salt rather than the free base directly determines the upper concentration limit in biological assays, ensuring reproducible pharmacology at the intended test concentration.
- [1] PubChem. Compound Summary: 1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. CID 16227516. https://pubchem.ncbi.nlm.nih.gov/compound/16227516 (accessed 2026-05-01). View Source
